molecular formula C16H15N3O2S B6557641 N-[(furan-2-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-32-1

N-[(furan-2-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557641
CAS No.: 1040676-32-1
M. Wt: 313.4 g/mol
InChI Key: KRNMEFJXEYVILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide (CAS: 793730-80-0) is an acetamide derivative with a molecular formula C₁₆H₁₄N₂O₂S . Its structure comprises:

  • A furan-2-ylmethyl group attached to the acetamide nitrogen.
  • A 1,3-thiazol-4-yl core substituted with a phenylamino group at position 2.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(17-10-14-7-4-8-21-14)9-13-11-22-16(19-13)18-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNMEFJXEYVILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(furan-2-yl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of furan derivatives with thiazole and phenylamine components. This synthetic pathway highlights the versatility of thiazole as a pharmacophore in medicinal chemistry. The structural integrity of the compound can be verified using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Key Structural Features:

  • Furan moiety : Contributes to the compound's electron-rich characteristics.
  • Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.
  • Phenyl group : Enhances lipophilicity and may improve membrane permeability.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising antibacterial activity against various Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityReference
3gHigh against E. coli
3iEffective against S. aureus

The structure-activity relationship (SAR) analysis revealed that substituents on the thiazole ring significantly influenced antimicrobial effectiveness. For instance, compounds with halogenated phenyl groups exhibited enhanced activity compared to their non-substituted counterparts.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Reference
13Jurkat< 1
22HT2923.30

In vitro studies have shown that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cell lines. The interaction of these compounds with specific proteins involved in apoptosis has been investigated using molecular dynamics simulations.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives including this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.
  • Cytotoxicity Assessment : In a separate investigation, the compound was tested against several cancer cell lines (e.g., A431 and Jurkat). The findings suggested that modifications to the thiazole moiety could lead to improved anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Acetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Features a dichlorophenyl substituent on the acetamide and a thiazole ring at position 2.
  • The electron-withdrawing Cl groups enhance lipophilicity, possibly improving membrane permeability compared to the phenylamino group in the target compound .
  • Crystallography : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole ring, influencing intermolecular hydrogen bonding (N–H⋯N motifs) .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Contains a morpholino group instead of furan-2-ylmethyl.
  • Key Differences: The morpholino moiety increases solubility due to its polar nature, contrasting with the hydrophobic furan group in the target compound. The 2-chlorophenyl substituent may confer stronger σ-receptor binding affinity .

Thiazolidinone and Quinazolinone Derivatives

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
  • Structure: Features a thiazolidinone ring with sulfonyl and imino groups.
  • The thiazolidinone core is conformationally constrained, which may limit binding flexibility compared to the thiazole ring in the target compound .
Quinazolinone-Thioacetamides (Compounds 5–10)
  • Structure: Includes a quinazolinone ring and a thioether linkage.
  • Anti-exudative activity in these derivatives (e.g., 69–91% yield) suggests structural motifs that could guide optimization of the target compound .

Triazole-Furan Hybrids

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
  • Structure : Combines a triazole ring with a furan-2-yl group.
  • Anti-exudative activity comparable to diclofenac (8 mg/kg) at 10 mg/kg highlights the therapeutic relevance of furan-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.